Technical Monograph: 3-Nitropyridine (CAS 2530-26-9)
Technical Monograph: 3-Nitropyridine (CAS 2530-26-9)
The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals working with 3-Nitropyridine.
Executive Summary
3-Nitropyridine (CAS 2530-26-9) represents a critical electronic anomaly in heterocyclic chemistry. Unlike its 2- and 4-isomers, which can be synthesized via direct oxidation of amino precursors or nucleophilic displacement, 3-nitropyridine requires specialized synthetic architecture due to the meta-directing deactivation of the pyridine ring. It serves as a pivotal intermediate in the synthesis of 3-aminopyridine (a precursor for diverse kinase inhibitors) and increasingly in Vicarious Nucleophilic Substitutions (VNS) for late-stage functionalization of drug scaffolds.
This guide outlines the physicochemical profile, the "Bakke" synthetic route (the current gold standard), and self-validating protocols for its reduction and functionalization.
Physicochemical Characterization
3-Nitropyridine is a low-melting solid that often presents as a supercooled liquid in laboratory settings. Its electron-deficient nature (pKa 0.79) makes it significantly less basic than pyridine (pKa 5.2).
Table 1: Critical Physical Properties
| Property | Value | Technical Note |
| Molecular Weight | 124.10 g/mol | |
| Melting Point | 35–40 °C | Frequently observed as a yellow oil; crystallizes upon chilling. |
| Boiling Point | 216 °C | Thermally stable, but distillation requires vacuum to prevent decomposition. |
| pKa (Conjugate Acid) | 0.79 | Highly electron-deficient; does not form stable salts with weak acids. |
| Solubility | Methanol, EtOH, Et₂O | Moderate water solubility; highly soluble in polar organics. |
| Appearance | Yellow crystalline solid | Hygroscopic; store under inert atmosphere. |
Synthetic Architecture: The "Bakke" Procedure
Direct nitration of pyridine with HNO₃/H₂SO₄ is kinetically disfavored (yields <5%) because the pyridine nitrogen protonates, forming a pyridinium ion that is highly deactivated toward electrophilic attack.
The authoritative method for synthesizing 3-nitropyridine is the Bakke Procedure [1], which utilizes an N-nitropyridinium salt intermediate followed by a sigmatropic rearrangement. This route bypasses the electrophilic substitution barrier.
Mechanism of Action[1][2][3][4][5]
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N-Nitration: Reaction with N₂O₅ forms the N-nitropyridinium ion.[1]
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Nucleophilic Addition: Bisulfite (HSO₃⁻) attacks the 2- or 4-position.[2]
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[1,5]-Sigmatropic Shift: The nitro group migrates from the nitrogen to the C3 carbon.
-
Elimination: Loss of bisulfite restores aromaticity, yielding 3-nitropyridine.
Visualization: The Bakke Rearrangement Pathway
Chemical Reactivity & Protocols
A. Reduction to 3-Aminopyridine
The reduction of the nitro group at C3 is the primary industrial application. While catalytic hydrogenation (H₂/Pd-C) is common, the Fe/HCl reduction (Bechamp-type) is often preferred in early-phase discovery to avoid poisoning catalysts with pyridine nitrogens.
Protocol: Iron-Mediated Reduction
Objective: Conversion of 3-nitropyridine to 3-aminopyridine. Scale: 10 mmol (1.24 g)
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Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
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Reagent Prep: Suspend 3-nitropyridine (1.24 g, 10 mmol) in Ethanol (20 mL) and Water (5 mL) .
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Activation: Add Iron powder (3.35 g, 60 mmol) and Ammonium Chloride (0.27 g, 5 mmol) .
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Initiation: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
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Reaction: Monitor by TLC (MeOH/DCM 1:9). The yellow nitro spot will disappear, replaced by a lower Rf UV-active amine spot. Reaction typically completes in 1–2 hours.
-
Workup (Critical Step):
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Self-Validation: The residue should be a solid. Recrystallize from benzene/ligroin or purify via flash chromatography if necessary.
-
Yield Expectation: 85–95%.
-
B. Vicarious Nucleophilic Substitution (VNS)
3-Nitropyridine is a prime substrate for VNS, allowing the introduction of alkyl groups para to the nitro group (position 4) or ortho (position 2), avoiding the need for halogenated precursors [2].
-
Reagent: Carbanions containing leaving groups (e.g., chloromethyl phenyl sulfone).
-
Mechanism: Addition of the carbanion to the electron-deficient ring followed by
-elimination of the leaving group (HCl/PhSO₂H), retaining the nitro group.
Visualization: Reactivity Logic Flow
Applications in Drug Discovery
3-Nitropyridine is rarely the final pharmacophore but is the essential "hinge" in synthetic schemes:
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Kinase Inhibitors: Reduction to 3-aminopyridine allows coupling with acyl chlorides or isocyanates to form urea/amide linkers common in ATP-competitive inhibitors.
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Imidazopyridines: Condensation of 2,3-diaminopyridine (derived from 3-nitro-2-aminopyridine) yields imidazo[4,5-b]pyridines, a scaffold found in anticancer agents.
Safety & Handling Protocol
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Acute Toxicity: Classified as Acute Tox. 3 (Oral) . It is toxic if swallowed.[3]
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Handling: Use a fume hood. The compound can sublime or evaporate if heated unchecked.
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Storage: Store at 2–8 °C. Ensure the container is tightly sealed to prevent moisture absorption, which lowers the melting point and complicates handling.
References
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Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141. Link
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Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link
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Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[3][4] Organic Syntheses, 44, 34. Link
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Sigma-Aldrich. (2025). Safety Data Sheet: 3-Nitropyridine.[3][5][6] Link
